molecular formula C7H15BrO2 B2984452 1-Bromo-3-(2-ethoxyethoxy)propane CAS No. 50989-89-4

1-Bromo-3-(2-ethoxyethoxy)propane

Cat. No. B2984452
CAS RN: 50989-89-4
M. Wt: 211.099
InChI Key: KFZRCYSFVZGGGW-UHFFFAOYSA-N
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Description

“1-Bromo-3-(2-ethoxyethoxy)propane” is a chemical compound with the molecular formula C7H15BrO2 . It has an average mass of 211.097 Da and a monoisotopic mass of 210.025528 Da .


Molecular Structure Analysis

The InChI code for “1-Bromo-3-(2-ethoxyethoxy)propane” is 1S/C7H15BrO2/c1-2-9-6-7-10-5-3-4-8/h2-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

1-Bromo-3-(2-ethoxyethoxy)propane is recognized for its role as an electrophilic or nucleophilic hydroxypropylation reagent, showcasing its versatility in organic synthesis. It is prepared from 3-bromo-1-propanol and Ethyl Vinyl Ether using dichloroacetic acid as a crucial catalyst, yielding a high 92% product. This reagent, characterized by its solubility in common organic solvents and colorless liquid form, is essential in synthesizing various organic compounds due to its reactivity and ease of handling (H. Schostarez, 2001).

Environmental Remediation

The compound has been implicated in environmental remediation efforts, particularly in the aerobic biodegradation of hazardous substances. For instance, ethane or propane gases, related to the chemical structure of 1-Bromo-3-(2-ethoxyethoxy)propane, significantly stimulate the biodegradation of 1,2-dibromoethane in groundwater when combined with inorganic nutrients. This application highlights the potential for using such compounds in situ remediation strategies to degrade carcinogenic substances to below the maximum contaminant levels (Paul B. Hatzinger et al., 2015).

Electrophilic Reactions and Polymerization

Electrochemical carbon-skeleton rearrangement catalyzed by hydrophobic vitamin B12 in nonaqueous media presents another fascinating application. The electrolysis of related compounds demonstrates the potential for molecular rearrangements leading to valuable products in synthetic chemistry (Y. Murakami et al., 1985). Furthermore, the synthesis of polymers with hydrophilic and hydrophobic side chains using catalyst-transfer condensation polymerization emphasizes the compound's utility in creating advanced materials with specific properties (T. Yokozawa et al., 2007).

Fire Extinguishing Applications

1-Bromo-1-propane, closely related to 1-Bromo-3-(2-ethoxyethoxy)propane, has been evaluated for its fire extinguishing capabilities, demonstrating that small amounts significantly enhance the extinguishing ability of nitrogen gas mixtures. This application reveals its potential as an effective component in fire suppression systems (Yong Zou et al., 2001).

properties

IUPAC Name

1-bromo-3-(2-ethoxyethoxy)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO2/c1-2-9-6-7-10-5-3-4-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZRCYSFVZGGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(2-ethoxyethoxy)propane

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